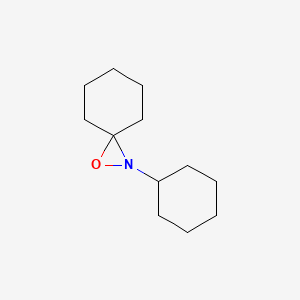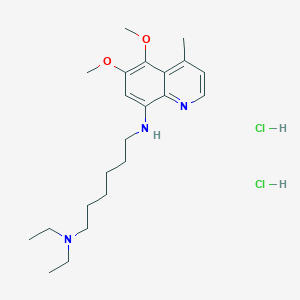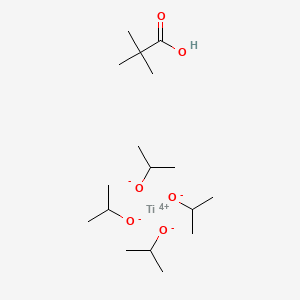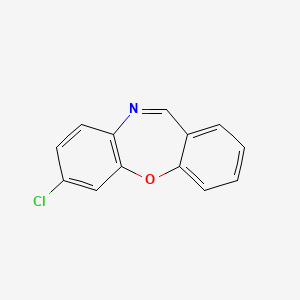
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane is a compound belonging to the class of N-H oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is particularly noted for its stereoselectivity and the absence of strongly acidic or basic byproducts during reactions .
Vorbereitungsmethoden
The most economically feasible route for the production of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which includes predispersion, reaction, and phase separation. This system allows for precise control of droplet dispersion, temperature, reaction time, and continuous phase separation, resulting in a higher concentration of the product compared to batch synthesis .
Analyse Chemischer Reaktionen
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxaziridines.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions with N-, S-, C-, and O-nucleophiles. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research, including:
Chemistry: It is used as a selective electrophilic aminating agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form aminated products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane can be compared to other similar compounds, such as:
1-Oxa-6-azaspiro(2.5)octane: This compound has similar aminating properties but differs in its molecular structure.
2-Azaspiro(3.4)octane: This compound is used in similar applications but has a different ring structure.
Methanone,1-oxa-2-azaspiro(2.5)oct-2-ylphenyl-: This compound has similar reactivity but includes a phenyl group, which affects its chemical properties
These comparisons highlight the unique properties of this compound, such as its specific ring structure and selective aminating capabilities.
Eigenschaften
CAS-Nummer |
2763-78-2 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H21NO/c1-3-7-11(8-4-1)13-12(14-13)9-5-2-6-10-12/h11H,1-10H2 |
InChI-Schlüssel |
GQLKCHUKSSPDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)



